Thymonin

Description

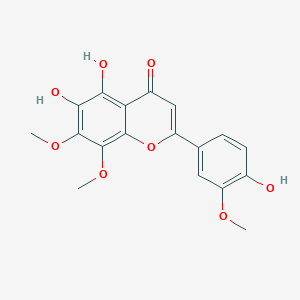

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)15(22)17(24-2)18(25-3)16(13)26-11/h4-7,19,21-22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIRXMVFPKLWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331895 | |

| Record name | Thymonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Majoranin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76844-67-2 | |

| Record name | Mucroflavone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76844-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Majoranin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 - 226 °C | |

| Record name | Majoranin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Thymonin's In Vitro Mechanism of Action: A Technical Guide to a Novel GPR35 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymonin, a flavonoid found in thyme (Thymus vulgaris), has been identified as a novel agonist for the G protein-coupled receptor 35 (GPR35). This technical guide provides a comprehensive overview of the known in vitro mechanism of action of this compound, primarily through its activation of GPR35. Due to the limited availability of in-depth studies specifically on this compound's downstream effects, this document integrates data on well-characterized GPR35 agonists to provide a predictive framework for this compound's cellular activity. This guide is intended to serve as a foundational resource for researchers initiating in vitro investigations into the pharmacology of this compound.

Core Mechanism: GPR35 Agonism

The principal identified in vitro mechanism of action for this compound is its agonistic activity at the G protein-coupled receptor 35 (GPR35). Research has identified this compound as a potent and specific agonist of GPR35.

Quantitative Agonist Activity

The following table summarizes the key quantitative data for this compound and a related flavonoid, Eriodictyol, as GPR35 agonists.

| Compound | Agonist Target | Half Maximal Effective Concentration (EC50) | Source |

| This compound | GPR35 | 8.41 µM | [1][2] |

| Eriodictyol | GPR35 | 5.48 µM | [1][2] |

Predicted Downstream Signaling Pathways

Activation of GPR35 by an agonist like this compound is known to initiate a cascade of intracellular signaling events. The specific pathways activated can be cell-type dependent and may involve multiple G protein subtypes and β-arrestin recruitment. Based on studies of GPR35, the following signaling pathways are predicted to be modulated by this compound.

G Protein-Coupled Signaling

GPR35 has been shown to couple to several G protein alpha subunits, including Gαi/o and Gα13.

-

Gαi/o Pathway: Activation of the Gαi/o subunit typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

Gα13 Pathway: Coupling to Gα13 can activate RhoGEFs, leading to the activation of the small GTPase RhoA, which plays a critical role in regulating the actin cytoskeleton, cell migration, and proliferation.

β-Arrestin Recruitment and Signaling

Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins (β-arrestin-1 and β-arrestin-2) are recruited to the receptor. This recruitment not only desensitizes the G protein signal but also initiates a separate wave of signaling. β-arrestin can act as a scaffold for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, and the PI3K/Akt pathway.

The following diagram illustrates the potential signaling pathways activated by this compound through GPR35.

Experimental Protocols for In Vitro Characterization

While specific experimental data for this compound's downstream effects are limited, the following protocols for key in vitro assays are provided as a guide for researchers to characterize its activity. These protocols are based on established methods for studying GPR35 agonists.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to GPR35 upon agonist stimulation, a hallmark of GPCR activation and desensitization.

Methodology:

-

Cell Line: Use a commercially available cell line stably co-expressing GPR35 fused to a fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary enzyme fragment (e.g., DiscoverX PathHunter® β-arrestin assay).

-

Cell Plating: Seed the cells in a 96-well or 384-well white, clear-bottom plate at a density of 10,000-20,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. A known GPR35 agonist, such as zaprinast, should be used as a positive control.

-

Agonist Stimulation: Add the diluted this compound and control compounds to the cells and incubate for 60-90 minutes at 37°C.

-

Detection: Add the detection reagent containing the substrate for the reporter enzyme and incubate for 60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Plot the signal as a function of the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

The following diagram outlines the workflow for a β-arrestin recruitment assay.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon GPR35 activation, typically mediated by Gαq/11 or promiscuous Gα proteins.

Methodology:

-

Cell Line: Use a cell line (e.g., HEK293 or CHO) transiently or stably expressing GPR35. Co-expression of a promiscuous G protein like Gα16 can enhance the calcium signal.

-

Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and incubate overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of this compound and a positive control (e.g., ionomycin or a known GPR35 agonist) in an appropriate buffer.

-

Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then inject the compounds and continue to measure the fluorescence signal over time to capture the transient calcium flux.

-

Data Analysis: Determine the peak fluorescence response for each concentration and plot it against the logarithm of the agonist concentration to calculate the EC50.

The following diagram illustrates the workflow for a calcium mobilization assay.

Gα13 Activation Assay

This assay directly measures the activation of the Gα13 subunit by GPR35.

Methodology:

-

Assay Principle: Utilize a system that reports on Gα13 activation, such as a BRET-based assay measuring the interaction of GPR35 with Gα13, or a reporter gene assay downstream of RhoA activation.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding GPR35, Gα13, and the reporter system components.

-

Cell Plating and Stimulation: Plate the transfected cells and, after a suitable expression period, stimulate them with a range of this compound concentrations.

-

Detection and Analysis: Measure the BRET signal or reporter gene activity (e.g., luciferase) and analyze the dose-response relationship to determine the EC50 for Gα13 activation.

Conclusion

This compound is an emerging area of research with demonstrated agonist activity at GPR35. While direct, quantitative data on its downstream signaling effects are currently sparse, the established pharmacology of GPR35 provides a robust framework for predicting its in vitro mechanism of action. This guide offers the necessary theoretical background and practical experimental protocols to facilitate further investigation into the cellular and molecular effects of this compound. Future studies focusing on quantifying the downstream signaling events, such as ERK and Akt phosphorylation, and intracellular calcium mobilization specifically in response to this compound, will be crucial for a more complete understanding of its therapeutic potential.

References

The Biological Activity of Thymonin and Other Bioactive Compounds in Thyme (Thymus vulgaris): A Technical Guide

Disclaimer: Initial research indicates that while the flavonoid Thymonin is a known constituent of Thyme (Thymus vulgaris), specific in-depth data on its individual biological activities, including quantitative metrics and detailed experimental protocols, is scarce in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the biological activities of the major bioactive components found in Thyme, including its rich flavonoid content as a whole, and the well-researched phenolic compounds thymol and carvacrol, which are often the focus of studies on Thyme's therapeutic properties.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the antioxidant, anti-inflammatory, and anticancer properties of Thyme's key bioactive molecules.

Core Bioactive Components of Thyme

Thyme is a rich source of a variety of bioactive compounds, primarily flavonoids and phenolic monoterpenes. These constituents are responsible for its wide range of pharmacological effects.[1]

-

Flavonoids: Thyme contains numerous flavonoids, including apigenin, luteolin, naringenin, and this compound.[2][3] These polyphenolic compounds are known for their antioxidant and anti-inflammatory properties.[4]

-

Phenolic Monoterpenes: Thymol and carvacrol are the most abundant phenolic compounds in thyme essential oil and are major contributors to its antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1]

Antioxidant Activity

The antioxidant properties of thyme extracts and their components are well-documented and are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[5]

Quantitative Data for Antioxidant Activity

| Compound/Extract | Assay | IC50 / Value | Source |

| Thymus vulgaris Methanol Extract | DPPH Radical Scavenging | IC50 = 289.3 µg/mL | [6] |

| Thymus hirtus Diethyl Ether Fraction | DPPH Radical Scavenging | SC50 = 13.12 µg/mL | [7] |

| Thyme Waste Ethanolic Extract | DPPH Radical Scavenging | IC50 = 93 µg/mL | [3] |

| Lemon Thyme Ethanolic Extract | DPPH Radical Scavenging | IC50 ≈ 25 µg/mL | [8] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay is a common method to evaluate the antioxidant capacity of a compound or extract.

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared, which has a deep violet color.

-

Various concentrations of the test sample (e.g., thyme extract or isolated flavonoid) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[6][9]

Anti-inflammatory Activity

The anti-inflammatory effects of thyme's bioactive compounds are mediated through the modulation of various signaling pathways and the inhibition of pro-inflammatory enzymes and cytokines.[3][4]

Key Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Enzymes: Flavonoids and thymol can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.[4][5]

-

Modulation of Cytokine Production: Thyme constituents can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

-

Regulation of Signaling Pathways: Bioactive compounds in thyme can interfere with inflammatory signaling cascades, including the NF-κB and MAPK pathways.

Signaling Pathway: Flavonoid-Mediated Inhibition of the NF-κB Pathway

References

- 1. A Focused Insight into Thyme: Biological, Chemical, and Therapeutic Properties of an Indigenous Mediterranean Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Essential oil composition, total phenolic, flavonoid contents, and antioxidant activity of Thymus species collected from different regions of Iran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Extraction of Thymosins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thymus gland is a primary lymphoid organ essential for the maturation of T-lymphocytes and the proper functioning of the cell-mediated immune system. Its endocrine function is mediated by a family of polypeptide hormones known as thymosins. These peptides, including Thymosin Alpha 1 and Thymosin Beta 4, are potent immunomodulators with significant therapeutic potential. This document provides a comprehensive overview of the natural sources of thymosins, detailed protocols for their extraction and purification, and an examination of their associated signaling pathways. While the term "Thymonin" is not scientifically recognized, it is often used colloquially or as a misnomer for the well-characterized thymosin family of peptides, which will be the focus of this guide.

Natural Sources of Thymosins

The primary natural source of thymosins is the thymus gland of various mammalian species, with calf (bovine) thymus being the most historically and widely used source for initial isolation and research. While the thymus is the principal site of production, certain thymosins, particularly Thymosin Beta 4, are also found in a variety of other tissues and cell types, reflecting their broader physiological roles.

Table 1: Distribution of Key Thymosins in Natural Sources

| Thymosin Peptide | Primary Natural Source | Other Documented Sources |

|---|---|---|

| Thymosin Fraction 5 (TF5) | Calf Thymus | Not applicable (it is a mixture of peptides) |

| Thymosin Alpha 1 (Tα1) | Calf Thymus | Lymphocytes, Macrophages |

| Thymosin Beta 4 (Tβ4) | Calf Thymus | Platelets, Macrophages, Neutrophils, Endothelial cells, Spleen, Brain, Heart |

Extraction and Purification of Thymosins

The isolation of thymosins from natural sources is a multi-step process involving tissue homogenization, fractionation, and various chromatographic techniques to achieve high purity. The foundational work by Goldstein et al. led to the isolation of "Thymosin Fraction 5," a partially purified mixture from which individual thymosin peptides were subsequently identified and purified.

The overall process for extracting and purifying thymosin peptides from thymus tissue is a sequential procedure designed to separate proteins based on their physicochemical properties such as size, charge, and hydrophobicity.

Caption: General workflow for the extraction and purification of thymosins from bovine thymus tissue.

Protocol 1: Preparation of Thymosin Fraction 5 (TF5)

This protocol is adapted from the classical methods developed for the initial isolation of the thymosin mixture.

-

Tissue Homogenization: Weigh 1 kg of frozen calf thymus tissue and homogenize in 3 liters of 0.15 M NaCl at 4°C.

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.

-

Heat Treatment: Heat the supernatant in a boiling water bath to 80°C with constant stirring. Immediately cool the solution in an ice bath.

-

Second Centrifugation: Centrifuge the heat-treated solution at 14,000 x g for 15 minutes at 4°C to remove precipitated proteins.

-

Acetone Precipitation: Slowly add 5 volumes of -20°C acetone to the supernatant with constant stirring. Allow precipitation to occur overnight at -20°C.

-

Collection of Precipitate: Collect the precipitate by centrifugation or filtration and wash with cold acetone. Dry the precipitate under a vacuum.

-

Ammonium Sulfate Fractionation: Dissolve the dried powder in 10 mM sodium phosphate buffer (pH 7.0). Perform a stepwise ammonium sulfate precipitation. The fraction precipitating between 25% and 50% saturation is collected.

-

Desalting and Lyophilization: Desalt the collected precipitate using dialysis or a desalting column (e.g., Sephadex G-25). Lyophilize the desalted protein solution to obtain Thymosin Fraction 5 as a dry powder.

Protocol 2: Purification of Thymosin α1 from TF5

This protocol outlines the subsequent purification of a specific peptide from the TF5 mixture.

-

Gel Filtration Chromatography: Dissolve Thymosin Fraction 5 in 50 mM Tris-HCl buffer (pH 8.0) and apply to a Sephadex G-75 column equilibrated with the same buffer. Elute the proteins and collect fractions. Monitor the absorbance at 280 nm.

-

Pooling of Fractions: Pool the fractions corresponding to the low molecular weight range (1,000-15,000 Da).

-

Ion-Exchange Chromatography: Apply the pooled fractions to a DEAE-cellulose column equilibrated with 50 mM Tris-HCl (pH 8.0).

-

Gradient Elution: Elute the bound peptides using a linear salt gradient (e.g., 0 to 0.5 M NaCl in the equilibration buffer).

-

Fraction Analysis: Analyze the collected fractions by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to identify fractions containing pure Thymosin α1.

-

Final Purification and Verification: Pool the pure fractions, desalt, and lyophilize. Confirm the identity and purity of Thymosin α1 by mass spectrometry and amino acid analysis.

Table 2: Example Yields from Thymosin Purification

| Purification Step | Product | Typical Yield from 1 kg Thymus | Purity |

|---|---|---|---|

| Ammonium Sulfate Precipitation | Thymosin Fraction 5 | ~5.0 g | Mixture |

| Ion-Exchange Chromatography | Thymosin α1 | ~10 mg | >98% |

| Ion-Exchange Chromatography | Thymosin β4 | ~80 mg | >98% |

Signaling Pathways of Key Thymosins

Thymosins exert their biological effects by interacting with cell surface receptors and modulating intracellular signaling pathways, primarily in immune cells.

Thymosin Alpha 1 is known to interact with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on dendritic cells and other antigen-presenting cells. This interaction triggers a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and enhanced immune responses.

Caption: Simplified signaling pathway of Thymosin Alpha 1 via Toll-like receptors (TLRs).

Thymosin Beta 4 primarily functions as a major actin-sequestering protein inside the cell. However, extracellular Tβ4 can also exert effects, including promoting cell migration, angiogenesis, and wound healing. While a specific high-affinity receptor has been elusive, its extracellular actions are partly mediated by the stabilization of HIF-1α (Hypoxia-Inducible Factor 1-alpha) and the activation of pathways involving integrin-linked kinase (ILK) and Akt (Protein Kinase B).

Caption: Key signaling and functional pathways associated with Thymosin Beta 4.

Thymosins represent a family of immunologically active peptides with significant therapeutic promise. The extraction and purification from natural sources, though complex, have been well-established, paving the way for the production of synthetic analogues like Zadaxin (synthetic Tα1). Understanding the detailed extraction protocols and the intricate signaling pathways of these peptides is crucial for ongoing research and the development of new immunomodulatory drugs. The methodologies and pathways described herein provide a foundational guide for professionals in the field of drug discovery and immunology.

Thymonin's Agonist Activity at GPR35: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the agonist activity of Thymonin at the G protein-coupled receptor 35 (GPR35). It summarizes the current quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data Summary

This compound has been identified as a potent and specific agonist of GPR35. The following table summarizes the key quantitative measure of its activity based on available scientific literature.

| Compound | Parameter | Value (µM) | Assay Type | Source |

| This compound | EC50 | 8.41 | GPR35 agonistic activity assay | [1][2] |

| Eriodictyol | EC50 | 5.48 | GPR35 agonistic activity assay | [1][2] |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

GPR35 Signaling Pathways

GPR35 is known to couple to multiple G protein subtypes, leading to the activation of distinct downstream signaling cascades. The primary pathways involve Gαi/o, Gα13, and the G protein-independent β-arrestin pathway. The activation of these pathways by an agonist like this compound can lead to a variety of cellular responses, including modulation of inflammatory processes.[3][4]

Gαq-Mediated Calcium Mobilization

While direct coupling of GPR35 to Gαq is less commonly reported, many GPR35 screening assays utilize chimeric G proteins (e.g., Gαqi) or promiscuous G proteins (e.g., Gα16) to channel the receptor activation through the Gαq pathway. This results in the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[5][6]

Caption: GPR35 activation leading to calcium mobilization via the Gαq pathway.

β-Arrestin Recruitment

Upon agonist binding, GPR35 can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin recruitment to the receptor can lead to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, such as the activation of MAP kinases (e.g., ERK1/2).[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Eriodictyol and this compound act as GPR35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]

- 4. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Analysis of the Anti-inflammatory Properties of Thymic Peptides

An In-depth Technical Guide for Researchers and Drug Development Professionals

The thymus gland, a cornerstone of the immune system, produces a range of peptides with potent immunomodulatory and anti-inflammatory capabilities. This guide synthesizes the current scientific understanding of the anti-inflammatory effects of two key thymic-derived preparations: Thymomodulin, a calf thymus acid lysate, and Thymulin, a nonapeptide hormone. The initial query for "Thymonin" did not yield scientifically recognized data, suggesting a likely reference to these well-documented thymic agents. This document provides a detailed overview of their mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative findings from various studies investigating the anti-inflammatory effects of Thymomodulin and Thymulin.

Table 1: Effect of Thymomodulin on Phagocytic Activity

| Cell Type | Treatment | Concentration | Outcome | Percentage Increase | p-value | Reference |

| Human Polymorphonuclear Cells (PMNs) | Thymomodulin | Not Specified | Increased number of phagocytosing cells | Not Specified | p = 0.05 | [1] |

| Human Polymorphonuclear Cells (PMNs) | Thymomodulin | Not Specified | Enhanced intracellular killing | Not Specified | p < 0.05 | [1] |

| Rat Macrophages | Thymomodulin | Not Specified | Increased number of phagocytosing cells | Not Specified | Significant | [2] |

Table 2: Effect of Thymulin on Inflammatory Mediators and Pain Response

| Animal Model | Treatment | Dosage | Parameter Measured | Result | p-value | Reference | |---|---|---|---|---|---| | Rat (Complete Freund's Adjuvant-induced inflammation) | Thymulin | Various doses | Thermal hyperalgesia | Significantly reduced | Not Specified |[3] | | Rat (CFA-induced inflammation) | Thymulin | Various doses | Paw edema | Notably reduced | Not Specified |[3] | | Rat (CFA-induced inflammation) | Thymulin | Various doses | Spinal TNF-α levels | Reduced | Not Specified |[3] | | Rat (CFA-induced inflammation) | Thymulin | Various doses | Spinal IL-6 levels | Reduced | Not Specified |[3] | | Rat (CFA-induced inflammation) | Thymulin | Various doses | p38 MAPK phosphorylation | Reduced | Not Specified |[3] |

Table 3: Clinical Studies on Thymomodulin

| Condition | Study Design | Treatment | Duration | Key Findings | Reference |

| Recurrent Respiratory Infections (Children) | Double-blind clinical trial | Thymomodulin | Not Specified | Therapeutically effective | [2] |

| Chronic Bronchitis with Recurrent Infections | Clinical Trial | 120 mg/day Thymomodulin | 6 months | Significant improvement in clinical status and alveolar macrophage superoxide production | [4] |

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the anti-inflammatory effects of thymic peptides.

In Vitro Phagocytosis and Intracellular Killing Assay (Thymomodulin)

-

Cell Preparation: Polymorphonuclear cells (PMNs) and mononuclear cells were isolated from the blood of healthy volunteers.

-

Culture Conditions: PMNs were cultured with or without autologous mononuclear cells. Thymomodulin was added to the cultures.

-

Phagocytosis and Killing Assay: Staphylococcus aureus was added to the cell cultures. The phagocytosis and intracellular killing of the bacteria by PMNs were evaluated.

-

Measurement of Chemotactic Factors: The release of chemotactic factors for PMNs, lymphocytes, and monocytes by PMNs was measured during the phagocytosis and killing processes.[1]

Animal Model of Inflammatory Pain (Thymulin)

-

Animal Model: An inflammatory rat model was established using Complete Freund's Adjuvant (CFA).

-

Treatment: Different doses of thymulin were administered intraperitoneally for 21 days following CFA-induced inflammation.

-

Behavioral Tests: Paw edema and thermal hyperalgesia were assessed to evaluate the inflammatory pain response.

-

Molecular Analysis: Spinal cord tissue was analyzed to determine the effect of thymulin on microglial activation, phosphorylation of p38 MAPK, and the production of pro-inflammatory cytokines (TNF-α, IL-6).[3]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of thymic peptides are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and experimental workflows.

Thymulin's Anti-inflammatory Signaling Pathway

Caption: Thymulin's mechanism of action in reducing inflammation.

Experimental Workflow for Evaluating Thymomodulin's Effect on Phagocytosis

Caption: Workflow for in vitro analysis of Thymomodulin.

Mechanism of Action

Thymic peptides exert their anti-inflammatory effects through a multi-faceted approach. Thymulin has been shown to downregulate the release of pro-inflammatory mediators like cytokines and chemokines, while upregulating anti-inflammatory factors such as IL-10.[5] A key mechanism is the inhibition of the NF-κB signaling pathway and the suppression of p38 MAPK, both of which are crucial in the inflammatory cascade.[6][7] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]

Thymomodulin, a broader mixture of thymic peptides, demonstrates immunomodulatory effects by promoting the maturation and function of T-lymphocytes, which in turn influences the activity of B-cells and macrophages.[8] It has been shown to enhance the phagocytic and intracellular killing activities of polymorphonuclear leukocytes, a critical process in resolving inflammation and infection.[1] Furthermore, Thymomodulin can stimulate the production of superoxide anions by alveolar macrophages, which is important for host defense in the respiratory tract.[4]

Conclusion

Thymomodulin and Thymulin are potent regulators of the immune and inflammatory responses. Their ability to modulate key signaling pathways, reduce pro-inflammatory mediators, and enhance cellular immune functions underscores their therapeutic potential in a variety of inflammatory conditions. The data and protocols presented in this guide provide a solid foundation for further research and development in this promising area of pharmacology. The consistent anti-inflammatory effects observed in both preclinical and clinical settings make these thymic peptides attractive candidates for novel anti-inflammatory therapies.[5][6]

References

- 1. Thymomodulin enhances phagocytic and intracellular killing activities of polymorphonuclear leucocytes without increasing release of chemotactic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymomodulin: biological properties and clinical applications | Semantic Scholar [semanticscholar.org]

- 3. Thymulin treatment attenuates inflammatory pain by modulating spinal cellular and molecular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymomodulin increases the depressed production of superoxide anion by alveolar macrophages in patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Immunomodulatory role of thymulin in lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thymomodulin: biological properties and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Pure Thymonin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the core physicochemical properties of Thymonin (CAS: 76844-67-2), a naturally occurring flavonoid. This compound, also known as Mucroflavone B or Majoranin, is a trimethoxyflavone found in plants such as Thymus vulgaris.[1] This guide consolidates available data on its chemical identity, structural properties, and key physicochemical parameters. Furthermore, it details its recently identified biological activity as an agonist for the G protein-coupled receptor 35 (GPR35) and outlines the associated signaling pathways and the experimental workflow for its characterization. All quantitative data are presented in structured tables, and relevant experimental protocols are described to support reproducibility and further investigation in a research and drug development context.

Chemical Identity and Structure

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[2] Its specific chemical structure is 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxychromen-4-one.[2]

| Identifier | Value | Source |

| IUPAC Name | 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxychromen-4-one | [1][3] |

| Synonyms | Mucroflavone B, Majoranin, 5,6,4'-Trihydroxy-7,8,3'-trimethoxyflavone | [1][3] |

| CAS Number | 76844-67-2 | [2][3] |

| PubChem CID | 442662 | [1] |

| Molecular Formula | C₁₈H₁₆O₈ | [1][2][3] |

| Molecular Weight | 360.3 g/mol | [1][2][3] |

| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)O)O)O | [3] |

| InChI Key | BAIRXMVFPKLWSE-UHFFFAOYSA-N | [2][3] |

Physicochemical Properties

The physicochemical properties of a compound are critical for drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). The available experimental and computed data for this compound are summarized below.

| Property | Value | Method |

| Physical Description | Solid | Human Metabolome Database[1] |

| Melting Point | 225 - 226 °C | Human Metabolome Database[1] |

| LogP (Octanol/Water) | 2.6 | Computed (XLogP3)[1] |

| Solubility | Not experimentally determined. Flavonoids are generally poorly soluble in water but soluble in organic solvents like DMSO and ethanol. | General Flavonoid Properties |

| pKa (Acid Dissociation Constant) | Not experimentally determined. Flavonoids typically possess weakly acidic hydroxyl groups. | General Flavonoid Properties[4] |

Experimental Protocols

Detailed methodologies are essential for the verification and extension of scientific findings.

Melting Point Determination (General Protocol)

The melting point of this compound (225-226 °C) was likely determined using a standard capillary method. A general protocol for this technique is as follows:

-

Sample Preparation: A small amount of pure, dry this compound powder is finely crushed. The open end of a glass capillary tube is tapped into the powder to collect a small plug of the material. The tube is then inverted and tapped gently or dropped through a long glass tube to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[5]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[6][7] If using a manual device, the capillary is attached to a thermometer.

-

Heating: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Measurement: The heating rate is then reduced to a slow rate (approx. 1-2°C per minute) to ensure thermal equilibrium.[6] The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[5] For a pure substance like this compound, this range is expected to be narrow.

GPR35 Agonist Activity Assay (Tango β-arrestin Recruitment Assay)

The identification of this compound as a GPR35 agonist with a half-maximal effective concentration (EC₅₀) of 8.41 µM was reported by Nakashima et al. (2023).[8] While the specific materials and methods of that study are not publicly accessible, the protocol would be based on a standardized β-arrestin recruitment assay, such as the Tango GPCR Assay. The general workflow is as follows:

-

Cell Line and Reagents: A suitable host cell line (e.g., HTLA or U2OS cells) that does not endogenously express GPR35 is used.[9] These cells are engineered to co-express two constructs:

-

The GPR35 receptor fused to a transcription factor (e.g., TEV protease cleavage site followed by tTA).

-

A β-arrestin2 protein fused to a protease (e.g., TEV protease).[10]

-

A reporter gene (e.g., Luciferase) under the control of a promoter responsive to the cleaved transcription factor.

-

-

Assay Execution:

-

The engineered cells are plated in a multi-well format (e.g., 96-well plate) and incubated.

-

Cells are treated with various concentrations of pure this compound (typically dissolved in DMSO and then diluted in assay buffer).

-

The plate is incubated to allow for receptor activation and subsequent signaling.

-

-

Mechanism of Detection:

-

If this compound (the agonist) binds to the GPR35 receptor, it induces a conformational change.

-

This change promotes the recruitment of the β-arrestin2-protease fusion protein to the receptor.

-

The proximity of the protease to the receptor cleaves the transcription factor from the receptor's C-terminus.

-

The freed transcription factor translocates to the nucleus and drives the expression of the luciferase reporter gene.

-

-

Data Acquisition and Analysis:

-

After incubation, a luciferase substrate is added to the wells.

-

The resulting luminescence, which is proportional to the degree of β-arrestin recruitment, is measured using a luminometer.

-

The data is plotted as luminescence signal versus this compound concentration. A dose-response curve is generated, from which the EC₅₀ value (the concentration of agonist that gives half-maximal response) is calculated.

-

Biological Activity and Signaling Pathways

This compound has been identified as a potent and specific agonist for GPR35, an orphan G protein-coupled receptor predominantly expressed in immune cells and the gastrointestinal tract.[8] GPR35 activation is linked to antioxidant and anti-inflammatory effects.

Upon agonist binding, GPR35 can signal through multiple downstream pathways. The primary pathways involve the coupling to Gα protein subunits (predominantly Gαi/o and Gα13) and a G protein-independent pathway mediated by β-arrestin.

-

Gαi/o Pathway: Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

-

Gα13 Pathway: Coupling to Gα13 activates RhoA signaling, which plays a critical role in cytoskeleton reorganization and cell migration.

-

β-arrestin Pathway: Recruitment of β-arrestin not only desensitizes the G-protein signal but also initiates its own signaling cascades, which can be linked to the activation of kinases like ERK1/2.

References

- 1. Mucroflavone B | C18H16O8 | CID 442662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 76844-67-2|For Research Use [benchchem.com]

- 3. Buy this compound | 76844-67-2 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Eriodictyol and this compound act as GPR35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Proposed Protocol for the Extraction and Purification of Thymonin from Thymus vulgaris

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thymonin is a flavonoid identified in Thyme (Thymus vulgaris L.), a plant belonging to the Lamiaceae family.[1][2] Recent studies have characterized this compound as a potent and specific agonist for the G protein-coupled receptor 35 (GPR35), a receptor implicated in various antioxidant and anti-inflammatory pathways. This activity suggests that this compound may be a valuable compound for therapeutic research and drug development.

This document provides a detailed, proposed protocol for the extraction of a flavonoid-rich fraction from Thymus vulgaris and the subsequent purification of this compound. As specific, published protocols for the isolation of this compound are not yet widely available, this methodology is based on established and validated techniques for the extraction and purification of flavonoids and other polyphenolic compounds from plant sources, particularly within the Lamiaceae family.[3][4][5][6] The protocol is designed to yield a high-purity sample of this compound suitable for downstream applications such as structural elucidation, bioactivity screening, and mechanistic studies.

Experimental Protocols

Part 1: Ultrasound-Assisted Extraction (UAE) of Crude Flavonoid Extract

This protocol describes an efficient method for obtaining a crude extract enriched with flavonoids from dried thyme leaves using ultrasound-assisted extraction (UAE). UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[7]

Methodology:

-

Plant Material Preparation:

-

Ultrasound-Assisted Extraction:

-

Weigh 50 g of the dried thyme powder and place it into a 2000 mL flask.

-

Add 1250 mL of 60% aqueous ethanol (a 25:1 liquid-to-solid ratio).[10]

-

Place the flask in an ultrasonic bath equipped with a temperature controller.

-

Perform the extraction under the following optimal conditions:

-

Continuously monitor the temperature to avoid overheating, which can degrade flavonoids.

-

-

Filtration and Concentration:

-

After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

-

Repeat the extraction process on the residue with fresh solvent to maximize yield. Combine the filtrates.

-

Concentrate the combined filtrate using a rotary evaporator under reduced pressure at 50°C until the ethanol is completely removed.

-

The resulting aqueous solution is the crude flavonoid extract. Lyophilize a small aliquot to determine the crude yield.

-

Part 2: Purification of this compound

This protocol outlines a multi-step purification strategy to isolate this compound from the crude extract. The process involves liquid-liquid fractionation, followed by two stages of chromatography.

Methodology:

Step 2.1: Liquid-Liquid Fractionation

-

Re-dissolve the concentrated crude extract in 500 mL of distilled water.

-

Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity.

-

First, extract three times with an equal volume of n-hexane to remove non-polar compounds like lipids and chlorophyll. Discard the n-hexane fractions.

-

Next, extract the remaining aqueous layer three times with an equal volume of ethyl acetate. Flavonoids, including this compound, are expected to partition into this fraction.[5]

-

Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator. This yields the ethyl acetate fraction, which is enriched in flavonoids.

Step 2.2: Macroporous Resin Column Chromatography

-

Prepare a column with D101 macroporous resin, pre-treated by washing with ethanol and then water until equilibrated.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of 5% aqueous ethanol.

-

Load the sample onto the prepared resin column at a flow rate of 2 bed volumes (BV)/hour.

-

Wash the column with 5 BV of deionized water to remove highly polar impurities.

-

Elute the column with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%) at a flow rate of 2 BV/hour.[1][10] Flavonoids typically elute in the 30-70% ethanol fractions.

-

Collect fractions (e.g., 50 mL each) and monitor their composition using analytical Thin Layer Chromatography (TLC) or HPLC.

-

Pool the fractions containing the highest concentration of the target compound (this compound) and concentrate to dryness.

Step 2.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Dissolve the purified fraction from the previous step in HPLC-grade methanol.

-

Perform final purification on a preparative HPLC system.[11][12]

-

Column: C18 reversed-phase column (e.g., 250 mm × 10.0 mm, 5 µm particle size).[11]

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% acetic acid in water (B).

-

Gradient Program: Start with a low percentage of A, gradually increasing to elute compounds based on their hydrophobicity. An example gradient could be 10-50% A over 40 minutes.

-

Flow Rate: 4-5 mL/min.[11]

-

Detection: UV detector set at a wavelength optimal for flavonoids (e.g., 280 nm or 330 nm).

-

-

Collect the peak corresponding to this compound based on its retention time (determined from prior analytical HPLC runs if possible).

-

Evaporate the solvent from the collected fraction under reduced pressure and then lyophilize to obtain pure, solid this compound.

-

Confirm the purity using analytical HPLC and the identity through spectroscopic methods (e.g., Mass Spectrometry, NMR).

Data Presentation

The following tables summarize the illustrative quantitative data expected from the proposed extraction and purification protocol. Values are based on typical yields and purities reported for flavonoid isolation from plant sources.[10][13]

Table 1: Extraction and Fractionation Yields

| Step | Starting Material | Output | Estimated Yield (w/w %) | Description |

| Extraction | 50 g Dry Thyme Powder | Crude Extract | 15 - 20% | Total extractable solids after solvent evaporation. |

| Fractionation | 7.5 g Crude Extract | Ethyl Acetate Fraction | 25 - 35% | Fraction enriched with flavonoids and other medium-polarity compounds. |

Table 2: Purification Efficiency and Purity

| Purification Stage | Input Fraction | Final Product | Recovery Rate (%) | Purity (%) |

| Macroporous Resin | Ethyl Acetate Fraction | Flavonoid-Rich Fraction | 50 - 65% | 40 - 50% |

| Preparative HPLC | Flavonoid-Rich Fraction | Purified this compound | 30 - 40% | >95% |

Visualizations: Diagrams and Workflows

Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and purification of this compound from Thymus vulgaris.

References

- 1. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Guide to Extracting Flavonoids from Plant Sources [aushealthingredients.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. mdpi.com [mdpi.com]

- 10. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Thymoquinone in Plant Extracts by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymoquinone is the primary bioactive compound found in the seeds of Nigella sativa L. (black seed), exhibiting a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Accurate and precise quantification of thymoquinone in plant extracts is crucial for quality control, standardization of herbal products, and in-depth pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of thymoquinone due to its sensitivity, specificity, and reliability.[3][4] This document provides detailed application notes and protocols for the quantification of thymoquinone in plant extracts using HPLC.

Experimental Protocols

Sample Preparation: Extraction of Thymoquinone

The choice of extraction solvent and method significantly impacts the yield of thymoquinone. Methanol has been shown to be effective in extracting a high concentration of phytochemicals, while hexane is also a potent solvent for thymoquinone.[3][5]

Materials:

-

Powdered plant material (e.g., Nigella sativa seeds)

-

Solvents: Methanol (HPLC grade), Hexane (HPLC grade)

-

Soxhlet apparatus[6]

-

Ultrasonic bath

-

Rotary evaporator

-

Syringe filters (0.22 µm or 0.45 µm)

Protocol 1: Maceration [7]

-

Weigh 1 gram of powdered plant material.

-

Add 20 mL of the chosen solvent (hexane or methanol).

-

Incubate the mixture at 40°C for 2-4 hours.

-

Centrifuge the extract at 4000 rpm for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

Protocol 2: Soxhlet Extraction [6]

-

Place 15 g of powdered plant material into a thimble.

-

Add 50 mL of n-hexane to the round-bottom flask of the Soxhlet apparatus.

-

Heat the solvent to 65°C and perform the extraction for 6 hours.

-

Concentrate the resulting extract using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume of methanol for HPLC analysis.

Protocol 3: Ultrasonic-Assisted Extraction (UAE) [7]

-

Mix 1 gram of powdered plant material with 20 mL of solvent (hexane or methanol).

-

Place the mixture in an ultrasonic bath for 1 hour.

-

Centrifuge the extract at 4000 rpm for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Method for Thymoquinone Quantification

A validated HPLC method is essential for accurate quantification. The following conditions are based on established protocols.[3][8]

Instrumentation:

-

HPLC system with a UV-Visible or Diode Array Detector (DAD)

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]

-

Autosampler

-

Data acquisition and processing software

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Methanol:Water (60:40, v/v)[3][8] or Acetonitrile:Water (60:40, v/v)[9] |

| Flow Rate | 1.0 - 1.5 mL/min[3][8] |

| Detection Wavelength | 254 nm[3][8] |

| Injection Volume | 10 - 20 µL[3][8] |

| Column Temperature | Ambient or 40°C[9] |

| Run Time | 10 minutes[10] |

Standard Preparation:

-

Prepare a stock solution of thymoquinone standard (e.g., 1 mg/mL) in methanol.[8]

-

Perform serial dilutions to prepare a series of calibration standards (e.g., 0.05, 0.1, 0.2, 1, 2.5, 5, 10 µg/mL).[8]

-

Inject the standards into the HPLC system to construct a calibration curve.

Quantification: The amount of thymoquinone in the plant extracts is determined by comparing the peak area of thymoquinone in the sample chromatogram with the calibration curve generated from the standards.[3]

Data Presentation

HPLC Method Validation Parameters

Method validation ensures the reliability of the analytical data. Key validation parameters from various studies are summarized below.[4][11]

| Parameter | Typical Range/Value |

| Linearity (r²) | ≥ 0.995[11] |

| Limit of Detection (LOD) | 2.08 µg/mL[11] |

| Limit of Quantification (LOQ) | 6.25 µg/mL[11] |

| Accuracy (% Recovery) | 85-115%[4] |

| Precision (%RSD) | < 2% |

Thymoquinone Content in Nigella sativa Extracts

The concentration of thymoquinone can vary depending on the extraction method and solvent used.

| Extraction Method | Solvent | Thymoquinone Concentration (µg/mL) |

| Maceration | Methanol | 368.3[3][5] |

| Maceration | Hexane | Varies, reported as potent[3][5] |

| Successive Extraction | Methanol | 32.94[3][5] |

Visualizations

Experimental Workflow

Caption: A generalized workflow for the quantification of thymoquinone in plant extracts.

Thymoquinone Signaling Pathways

Thymoquinone exerts its therapeutic effects by modulating several key cellular signaling pathways.[1][12][13]

References

- 1. Molecular mechanisms and signaling pathways of black cumin (Nigella sativa) and its active constituent, thymoquinone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Quantification of Thymoquinone Extracted from Nigella sativa L. (Ranunculaceae) Seeds and Antibacterial Activity of Its Extracts against Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC method for the determination of thymoquinone in growth cell medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phcog.com [phcog.com]

- 7. abap.co.in [abap.co.in]

- 8. Identification, validation and quantification of thymoquinone in conjunction with assessment of bioactive possessions and GC-MS profiling of pharmaceutically valuable crop Nigella (Nigella sativa L.) varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. ijpbs.com [ijpbs.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis and Evaluation of Thymonin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymonin is a flavonoid found in plant species such as Thymus vulgaris and Mentha spp.[1] It has been identified as a potent and specific agonist for G protein-coupled receptor 35 (GPR35), a receptor implicated in various physiological and pathological processes, including inflammation and cancer.[2][3][4] These application notes provide a comprehensive guide for the chemical synthesis of this compound for research purposes, along with detailed protocols for its quantitative analysis and the characterization of its biological activity as a GPR35 agonist.

Chemical Synthesis of this compound

While this compound can be isolated from natural sources, chemical synthesis offers a reliable method for obtaining high-purity material for research. The following is a proposed synthetic pathway based on established flavonoid synthesis methodologies, such as the Claisen-Schmidt condensation followed by oxidative cyclization.[2]

Proposed Synthetic Pathway:

A plausible synthetic route for this compound (5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxychromen-4-one) involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone, followed by an intramolecular oxidative cyclization to yield the flavone core.

References

Application Note: Cell-Based Assays for Characterizing Thymonin Activity at the GPR35 Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thymonin is a naturally occurring flavonoid found in plants such as Thymus vulgaris (Thyme).[1][2] Historically viewed as a plant metabolite, recent studies have identified this compound as a potent and specific agonist for the G protein-coupled receptor 35 (GPR35).[3][4] GPR35 is an orphan receptor that has been linked to antioxidant and anti-inflammatory effects, making it an attractive therapeutic target.[3][4] The discovery of this compound's activity provides a valuable chemical tool for studying GPR35 biology and a lead compound for drug discovery efforts.

This document provides detailed protocols for two robust, cell-based assays designed to quantify the activity of this compound and its analogs at the GPR35 receptor: a β-Arrestin Recruitment Assay and a cAMP Inhibition Assay. These assays are fundamental for confirming receptor engagement and characterizing the pharmacological profile of potential GPR35 modulators.

GPR35 Signaling Pathway

GPR35 is predominantly coupled to the Gi/o family of G proteins. Upon agonist binding, such as by this compound, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, GPR35 activation can also trigger the recruitment of β-arrestin proteins, which desensitize the G-protein signal and can initiate separate, G-protein-independent signaling cascades, including the activation of the MAPK/ERK pathway.

β-Arrestin Recruitment Assay

This assay quantifies the interaction between GPR35 and β-arrestin upon agonist stimulation. It is a direct measure of receptor activation and is suitable for high-throughput screening (HTS).

Experimental Protocol

Principle: This protocol utilizes an enzyme fragment complementation (EFC) system. A cell line stably co-expressing GPR35 fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA) is used. Upon this compound binding to GPR35, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments. This forms an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.

Materials and Reagents:

-

PathHunter® GPR35 β-Arrestin cell line

-

Cell culture medium (e.g., Opti-MEM)

-

Fetal Bovine Serum (FBS)

-

Antibiotics (Penicillin/Streptomycin)

-

This compound (or test compounds)

-

DMSO (for compound dilution)

-

PathHunter Detection Reagent Kit

-

White, solid-bottom 96-well or 384-well assay plates

-

Luminometer

Workflow Diagram:

Procedure:

-

Cell Plating:

-

Culture PathHunter GPR35 cells according to the vendor's instructions.

-

Harvest cells and perform a cell count.

-

Dilute cells in the appropriate assay medium to a final density of 5,000-10,000 cells per well.

-

Dispense the cell suspension into a white, solid-bottom 384-well assay plate.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Addition:

-

Prepare a 10-point serial dilution of this compound (e.g., starting from 100 µM) in DMSO, then dilute further in assay buffer.

-

Carefully add the diluted compounds to the corresponding wells of the cell plate. Include "vehicle only" (DMSO) and "no treatment" controls.

-

-

Incubation:

-

Incubate the plate for 90 minutes at 37°C in a 5% CO2 incubator.

-

-

Signal Detection:

-

Equilibrate the plate and detection reagents to room temperature.

-

Prepare the detection reagent mixture according to the manufacturer's protocol.

-

Add the detection reagent mixture to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the chemiluminescent signal using a plate-based luminometer.

-

Data Presentation

Table 1: Dose-Response of this compound in GPR35 β-Arrestin Recruitment Assay

| This compound Conc. (µM) | Luminescence (RLU) | % Activity (Normalized) |

|---|---|---|

| 100 | 85,670 | 100.0% |

| 30 | 84,980 | 99.1% |

| 10 | 79,850 | 92.5% |

| 3 | 65,430 | 75.1% |

| 1 | 45,210 | 51.0% |

| 0.3 | 22,890 | 24.6% |

| 0.1 | 10,540 | 10.0% |

| 0.03 | 5,120 | 3.4% |

| 0.01 | 3,560 | 1.5% |

| 0 (Vehicle) | 2,340 | 0.0% |

| EC50 (µM) | - | 0.98 |

Data are representative. RLU = Relative Light Units. Normalization is based on the vehicle control (0%) and the maximum signal (100%).

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit cAMP production, confirming its agonist activity at the Gi/o-coupled GPR35 receptor.

Experimental Protocol

Principle: This protocol uses a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence). Cells expressing GPR35 are first stimulated with forskolin to elevate intracellular cAMP levels. The addition of a GPR35 agonist like this compound will inhibit adenylyl cyclase, causing a drop in cAMP. After cell lysis, the amount of cAMP is quantified. In the HTRF format, free cAMP in the lysate competes with a labeled cAMP tracer (d2-labeled) for binding to an anti-cAMP antibody (cryptate-labeled). When the tracer binds the antibody, a high FRET signal is produced. High levels of cellular cAMP lead to low signal, and low levels of cellular cAMP (due to GPR35 activation) result in a high signal.

Materials and Reagents:

-

CHO-K1 or HEK293 cell line stably expressing human GPR35

-

Cell culture medium, FBS, and antibiotics

-

This compound (or test compounds) and DMSO

-

Forskolin

-

IBMX (a phosphodiesterase inhibitor, optional but recommended)

-

cAMP HTRF Detection Kit

-

White, low-volume 384-well assay plates

-

HTRF-compatible microplate reader

Workflow Diagram:

Procedure:

-

Cell Plating:

-

Harvest and plate GPR35-expressing cells into a 384-well plate at a density of 2,000-5,000 cells per well.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Compound Treatment and Stimulation:

-

Prepare serial dilutions of this compound in stimulation buffer (containing IBMX).

-

Add the diluted compounds to the cells and incubate for 30 minutes at room temperature.

-

Prepare a solution of forskolin (e.g., at a final concentration of 10 µM) in stimulation buffer.

-

Add the forskolin solution to all wells except the negative control wells.

-

Incubate for 30 minutes at room temperature.

-

-

Detection:

-

Following the kit manufacturer's protocol, add the cAMP-d2 tracer and the anti-cAMP cryptate antibody to the wells. This step typically includes cell lysis.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

-

Calculate the 665/620 ratio and normalize the data.

-

Data Presentation

Table 2: Dose-Dependent Inhibition of Forskolin-Stimulated cAMP by this compound

| This compound Conc. (µM) | HTRF Ratio (665/620) | % Inhibition of cAMP |

|---|---|---|

| 100 | 0.95 | 98.5% |

| 30 | 0.92 | 94.2% |

| 10 | 0.81 | 78.6% |

| 3 | 0.65 | 55.7% |

| 1 | 0.48 | 31.4% |

| 0.3 | 0.35 | 12.9% |

| 0.1 | 0.29 | 4.3% |

| 0 (No this compound) | 0.26 | 0.0% |

| IC50 (µM) | - | 2.5 |

Data are representative. % Inhibition is calculated relative to the signal from cells treated with forskolin alone (0% inhibition) and a basal control (100% inhibition).

References

- 1. Mucroflavone B | C18H16O8 | CID 442662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Focused Insight into Thyme: Biological, Chemical, and Therapeutic Properties of an Indigenous Mediterranean Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eriodictyol and this compound act as GPR35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Using Thymonin in GPR35 Signaling Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction G protein-coupled receptor 35 (GPR35) is an orphan receptor primarily expressed in immune and gastrointestinal tissues.[1] Its involvement in various physiological and pathological processes, including inflammation and cancer, makes it an attractive therapeutic target.[2][3][4] GPR35 signaling is complex, coupling to multiple G protein families, including Gαi/o and Gα12/13, and also engaging β-arrestin pathways.[2][5][6][7] This complexity results in diverse, context-dependent cellular responses.[2][3] Recently, the polyphenolic phytochemical Thymonin, derived from thyme, was identified as a potent and specific agonist for GPR35, providing a valuable new tool for elucidating the receptor's function.[8][9][10]

These application notes provide an overview of this compound's activity, key GPR35 signaling pathways, and detailed protocols for studying the effects of this compound on GPR35 activation.

Data Presentation: Agonist Activity of this compound

This compound demonstrates potent agonist activity at human GPR35. Its efficacy is comparable to other identified phytochemical agonists like Eriodictyol.[8][9]

| Compound | Agonist Target | Half Maximal Effective Concentration (EC₅₀) | Source |

| This compound | Human GPR35 | 8.41 µM | [8][10] |

| Eriodictyol | Human GPR35 | 5.48 µM | [8][10] |

GPR35 Signaling Pathways

Upon activation by an agonist like this compound, GPR35 can initiate several downstream signaling cascades. The primary pathways involve the activation of Gαi/o and Gα13 proteins, as well as G protein-independent signaling through β-arrestin recruitment.[3][5][6] These pathways can modulate the activity of key cellular effectors, including the MAPK/ERK and NF-κB pathways, and influence intracellular calcium levels.[2][3]

References

- 1. GPR35 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]

- 5. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]

- 6. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Eriodictyol and this compound act as GPR35 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Studies of Thyme Extract and its Bioactive Components

A Note on Thymonin: Specific in vivo research isolating the effects of the flavonoid this compound is limited in publicly available literature. This compound is a known constituent of Thyme (Thymus vulgaris), and its biological activities are generally considered as part of the overall effects of Thyme extracts.[1] These application notes, therefore, focus on the use of Thyme extract and its most abundant bioactive components, such as Thymol, in animal studies.

Overview of Therapeutic Potential

Thyme and its extracts have been the subject of numerous studies for their therapeutic properties. The primary bioactive compounds responsible for these effects are the phenols Thymol and Carvacrol, along with a variety of flavonoids and phenolic antioxidants like this compound.[1][2] In vivo animal studies have demonstrated several key biological activities:

-

Anti-inflammatory Effects: Thyme and its components have been shown to reduce inflammation by inhibiting pro-inflammatory enzymes and cytokines.[3][4]

-

Antioxidant Properties: The phenolic compounds in Thyme are potent antioxidants that can neutralize free radicals and reduce oxidative stress.[5][6]

-

Anxiolytic Effects: Extracts of Thymus vulgaris have been observed to have an anxiety-reducing profile in rodent models.[7]

-

Antimicrobial and Antifungal Activity: Thyme oil and its constituents are well-documented for their ability to inhibit the growth of various pathogens.[4]

Data Presentation: Summary of In Vivo Studies

The following tables summarize quantitative data from various in vivo animal studies on Thyme extract and Thymol.

Table 1: In Vivo Studies of Thyme Extract

| Animal Model | Extract/Compound | Dosage | Duration | Key Findings | Reference(s) |

| Balb/c Mice | Aqueous Thyme Extract | 50, 100, 200 mg/kg (oral) | 10 days | Dose-dependent protection against PM2.5-induced pulmonary injury. | [8] |

| Wistar Rats | T. vulgaris Infusion | 50, 100, 200 mg/kg (feeding) | 7 days | Increased open-arm exploration, indicating an anxiolytic effect. | [7] |

| Albino Rats | Thyme Extract in Diet | 0.5% of diet | 2 weeks | Alleviation of N-nitrosodiethylamine-induced oxidative stress. | [6] |

| Japanese Quail | Thyme Essential Oil in Diet | 200, 300, 400 ppm | 5-8 weeks | Improved feed conversion ratio at 400 ppm and reduced muscle tissue oxidation. | [9] |

Table 2: In Vivo Studies of Thymol

| Animal Model | Compound | Dosage | Duration | Key Findings | Reference(s) |

| Chicks (2-day-old) | Thymol | 10, 20, 40 mg/kg (oral) | Single Dose | Significant antiemetic effects, increasing the latency and reducing the number of retches. | [10] |

| Golden Hamsters | Thymol | 40 mg/kg/day (oral) | 10 days | Showed promising antileishmanial activity. | [11] |

| Mice | Thymol | N/A (LD50 study) | Single Dose | The acute toxicity LD50 was determined to be 1350.9 mg/kg. | [10] |

Experimental Protocols

3.1. Preparation of Aqueous Thyme Extract for Oral Administration

This protocol is based on methodologies used in studies investigating the effects of Thyme extract in rodents.[8]

Materials:

-

Dried Thyme (Thymus vulgaris) leaves

-

Distilled water

-

Blender or grinder

-

Hot plate with magnetic stirrer

-

Filter paper (e.g., Whatman No. 1)

-

Beakers and flasks

-

Rotary evaporator or freeze-dryer (optional, for concentrating or creating a powder)

-

Scale

Procedure:

-

Grinding: Grind the dried Thyme leaves into a fine powder.

-

Extraction: Add the powdered Thyme to distilled water in a flask, typically at a ratio of 1:10 (w/v) (e.g., 50 g of powder in 500 mL of water).

-

Heating and Stirring: Heat the mixture to approximately 80°C and stir continuously for 1-2 hours.

-

Filtration: Allow the mixture to cool, then filter it through filter paper to remove solid plant material. Repeat the filtration if necessary to obtain a clear extract.

-

Concentration (Optional): To achieve a higher concentration or to create a powder for precise dosing, the aqueous extract can be concentrated using a rotary evaporator or lyophilized using a freeze-dryer.

-

Dose Preparation: Based on the concentration of the final extract, prepare the desired doses. For example, to achieve a dose of 200 mg/kg in a 25g mouse with an administration volume of 10 mL/kg, you would need a concentration of 20 mg/mL.[8]

-

Storage: Store the prepared extract at 4°C for short-term use or at -20°C for long-term storage.[8]

3.2. Protocol for Oral Gavage in Mice

This protocol provides a standardized method for the oral administration of Thyme extract or Thymol solutions to mice. It combines best practices from multiple sources to ensure animal welfare and accurate dosing.[12][13]

Materials:

-

Appropriately sized gavage needle (for adult mice, typically 18-20 gauge, 1-1.5 inches long with a rounded tip).[12]

-

Syringe pre-filled with the calculated dose.

-

Animal scale.

Procedure:

-

Animal Weighing and Dose Calculation: Weigh the mouse accurately and calculate the required volume of the test substance. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[12][13]

-

Measure Gavage Needle Length: Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark this depth on the needle if necessary.[14]

-